molecular formula C28H22N2O8S2 B1194392 Anthraquinone Violet CAS No. 117-04-4

Anthraquinone Violet

Cat. No.: B1194392
CAS No.: 117-04-4
M. Wt: 578.6 g/mol
InChI Key: YFOWXMVHAZEPQT-UHFFFAOYSA-N
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Description

Anthraquinone Violet is a synthetic organic compound belonging to the anthraquinone family of dyes. These dyes are characterized by their vibrant colors and are widely used in various industrial applications. This compound, in particular, is known for its deep violet hue and is used in textiles, inks, and other coloring applications.

Scientific Research Applications

Anthraquinone Violet has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the production of textiles, inks, and plastics.

Mechanism of Action

Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . The anthraquinone is a redox catalyst. The reaction mechanism may involve single electron transfer (SET) .

Safety and Hazards

Anthraquinone Violet can cause skin irritation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthraquinone Violet is typically synthesized through the sulfonation or nitration of anthraquinone, followed by further chemical modifications. The primary synthetic routes include:

    Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups. This reaction is carried out at elevated temperatures to ensure complete sulfonation.

    Nitration: Anthraquinone is nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitroanthraquinone can then be reduced to aminoanthraquinone, which is further processed to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation or nitration processes, followed by purification steps to isolate the desired dye. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound typically involves the use of reducing agents such as sodium dithionite, resulting in the formation of leuco compounds.

    Substitution: The sulfonic acid or nitro groups in this compound can be substituted with other functional groups, such as amino or hydroxy groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust are frequently used reducing agents.

    Substitution: Nucleophilic reagents such as ammonia or alkylamines are used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Leuco compounds, which are colorless or lightly colored.

    Substitution: Aminoanthraquinone or hydroxyanthraquinone derivatives.

Comparison with Similar Compounds

Anthraquinone Violet can be compared with other anthraquinone dyes, such as:

    Alizarin: Known for its red color and used in textile dyeing.

    Quinizarin: A red dye used in the production of pigments and inks.

    Purpurin: An orange-red dye with applications in textile and biological staining.

Uniqueness: this compound stands out due to its deep violet color and its specific applications in various industries. Its ability to undergo multiple chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

5-methyl-2-[[5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOWXMVHAZEPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6408-63-5 (di-hydrochloride salt)
Record name Anthraquinone violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40859973
Record name 2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)diazanediyl]bis(5-methylbenzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-04-4
Record name Anthraquinone violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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